![molecular formula C7H10BNO4S B1421301 (2-[(甲基氨基)磺酰基]苯基)硼酸 CAS No. 956283-09-3](/img/structure/B1421301.png)

(2-[(甲基氨基)磺酰基]苯基)硼酸

描述

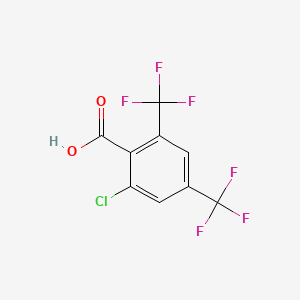

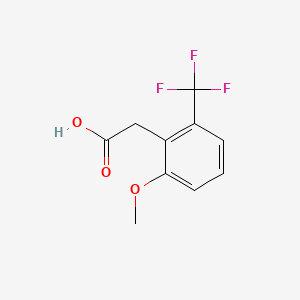

“(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is a chemical compound with the empirical formula C7H10BNO4S . It has a molecular weight of 215.03 . The compound is provided in solid form .

Molecular Structure Analysis

The SMILES string for “(2-[(Methylamino)sulfonyl]phenyl)boronic acid” is CNS(=O)(=O)c1ccccc1B(O)O . This string represents the structure of the molecule in a linear format.Chemical Reactions Analysis

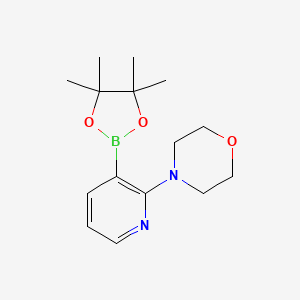

Boronic acids, including “(2-[(Methylamino)sulfonyl]phenyl)boronic acid”, are known to be involved in various chemical reactions. One such reaction is the protodeboronation of pinacol boronic esters . This reaction is valuable for the formal anti-Markovnikov alkene hydromethylation .科学研究应用

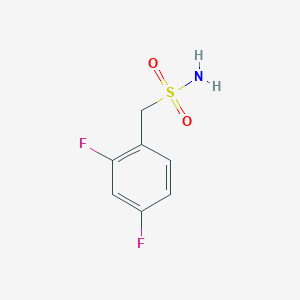

催化和合成:硼酸,包括苯基硼酸衍生物,在催化过程中和复杂分子的合成中至关重要。例如,Lo、Chen 和 Willis (2019) 的一项研究展示了从芳基和杂芳基硼酸中镍 (II) 催化的亚磺酸盐合成。这一过程对于有效地将硼酸转化为有价值的含磺酰基团(如砜、磺酰胺和磺酸酯)至关重要,这些基团在药物化学中至关重要 (Lo、Chen 和 Willis,2019)。

荧光和传感应用:硼酸用于开发基于荧光的探针,用于检测各种生物和化学实体。Liu、Vedamalai 和 Wu (2013) 的一项研究重点介绍了基于二吡咯甲烷硼的荧光探针的开发,用于检测次氯酸。该探针的机制涉及由硼酸成分促进的氧化反应,展示了其在生物和化学传感应用中的效用 (Liu、Vedamalai 和 Wu,2013)。

药物开发和药物化学:苯基硼酸衍生物因其治疗潜力而被积极研究。例如,Khalil、Salman 和 Al-Qaoud (2017) 评估了 2-(溴乙酰氨基)苯基硼酸对小鼠的遗传毒性潜力,有助于了解其在医学应用中的安全性 (Khalil、Salman 和 Al-Qaoud,2017)。

化学反应性和相互作用研究:了解硼酸与其他分子的反应性和相互作用对于它们在合成和材料科学中的应用至关重要。渡边等人 (2013) 探讨了硼酸的动力学反应性,提供了对它们在各种化学环境中的行为的见解。这项研究有助于合理设计基于硼酸的催化剂和反应中间体 (渡边等人,2013)。

聚合物和材料科学:在材料科学领域,硼酸用于制造功能性聚合物。D'Hooge 等人 (2008) 报道了甲基丙烯酰胺苯基硼酸的合成,甲基丙烯酰胺苯基硼酸是功能性聚合物的主要构建模块,突出了它们在先进材料开发中的应用 (D'Hooge 等人,2008)。

安全和危害

作用机制

Target of Action

The primary target of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction can lead to the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound’s susceptibility to hydrolysis is influenced by the ph of the environment . The rate of the reaction is considerably accelerated at physiological pH , which could impact the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH . For example, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

生化分析

Biochemical Properties

(2-[(Methylamino)sulfonyl]phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of serine proteases and other enzymes that contain active site serine residues. The compound interacts with enzymes such as chymotrypsin and trypsin, forming a stable complex that inhibits their activity. Additionally, (2-[(Methylamino)sulfonyl]phenyl)boronic acid can bind to proteins and other biomolecules through its boronic acid group, affecting their function and stability .

Cellular Effects

The effects of (2-[(Methylamino)sulfonyl]phenyl)boronic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. This effect on proteasome activity also impacts cell signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, (2-[(Methylamino)sulfonyl]phenyl)boronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming a reversible covalent bond with serine residues. This interaction inhibits enzyme activity by blocking substrate access to the active site. Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins. For example, by inhibiting proteasome activity, (2-[(Methylamino)sulfonyl]phenyl)boronic acid prevents the degradation of IκB, an inhibitor of the NF-κB pathway, leading to reduced transcription of NF-κB target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-[(Methylamino)sulfonyl]phenyl)boronic acid change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term studies have shown that continuous exposure to (2-[(Methylamino)sulfonyl]phenyl)boronic acid can result in adaptive cellular responses, such as the upregulation of proteasome subunits and other compensatory mechanisms.

Dosage Effects in Animal Models

The effects of (2-[(Methylamino)sulfonyl]phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the compound’s interaction with off-target proteins and the accumulation of toxic metabolites .

Metabolic Pathways

(2-[(Methylamino)sulfonyl]phenyl)boronic acid is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can inhibit enzymes involved in amino acid metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect the activity of enzymes in the urea cycle and other metabolic pathways, resulting in altered levels of key metabolites .

Transport and Distribution

Within cells and tissues, (2-[(Methylamino)sulfonyl]phenyl)boronic acid is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound can bind to intracellular proteins and other biomolecules, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of (2-[(Methylamino)sulfonyl]phenyl)boronic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and cellular metabolism .

属性

IUPAC Name |

[2-(methylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXVSPOMIIRTDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674668 | |

| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956283-09-3 | |

| Record name | [2-(Methylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-[(Methylamino)sulfonyl]phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

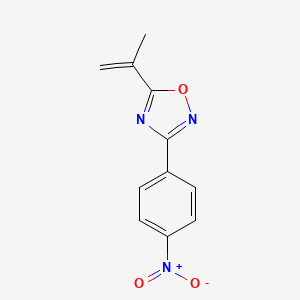

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

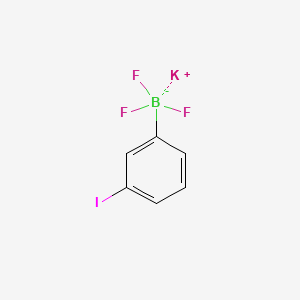

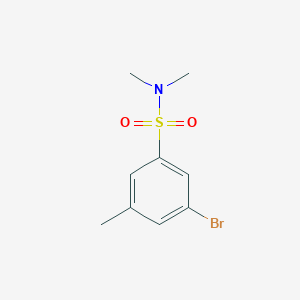

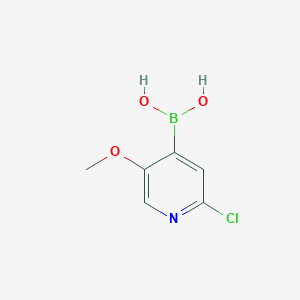

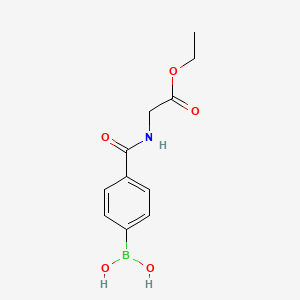

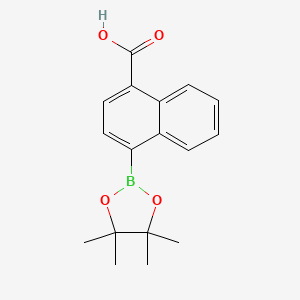

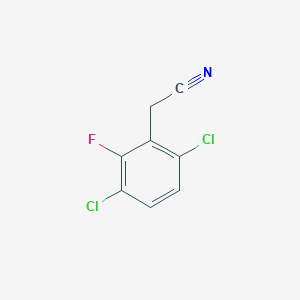

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。